![molecular formula C16H25N3O3 B2408684 N-环戊基-2-(6-甲基-2,4-二氧代-1,3-二氮杂螺[4.5]癸烷-3-基)乙酰胺 CAS No. 876532-94-4](/img/structure/B2408684.png)
N-环戊基-2-(6-甲基-2,4-二氧代-1,3-二氮杂螺[4.5]癸烷-3-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)acetamide is a synthetic organic compound with a complex structure It belongs to the class of spiro compounds, characterized by a unique spiro linkage between two cyclic structures
科学研究应用
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.
Materials Science: The compound’s spirocyclic structure lends itself to applications in the development of new materials with specific mechanical or electronic properties.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its potential biological activities and mechanisms of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction between a suitable precursor, such as a diketone or diester, and an amine.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction. This step requires the use of a strong base, such as sodium hydride, and a cyclopentyl halide.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide. This is typically carried out using acetic anhydride in the presence of a catalyst, such as pyridine.
Industrial Production Methods
Industrial production of N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
作用机制
The mechanism of action of N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of these targets. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)butyramide: Similar structure with a butyramide group instead of an acetamide group.
Uniqueness
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is unique due to its specific spirocyclic structure and the presence of the acetamide group, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11-6-4-5-9-16(11)14(21)19(15(22)18-16)10-13(20)17-12-7-2-3-8-12/h11-12H,2-10H2,1H3,(H,17,20)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCSRCVCRIDVOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2408601.png)

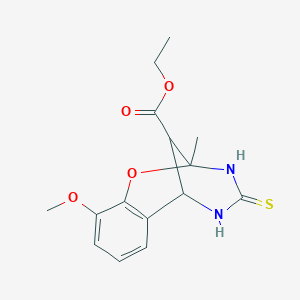
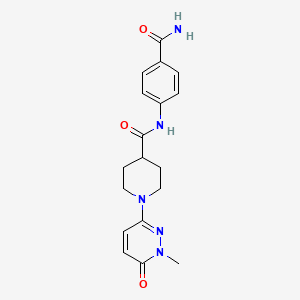
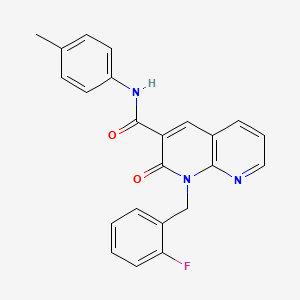

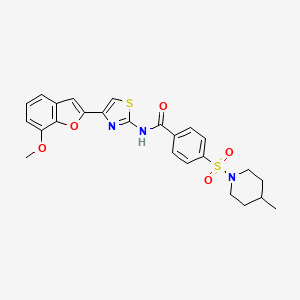
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2408615.png)
![N-(5-methyl-3-isoxazolyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2408616.png)
![3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2408618.png)
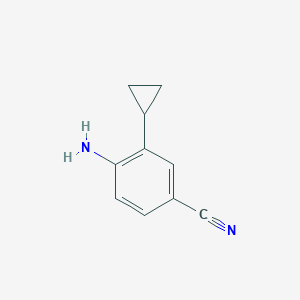
![[4-(Butan-2-yl)phenyl]methanol](/img/structure/B2408621.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B2408622.png)

